6-fluoro-3-iodo-1H-indazole
Overview
Description
6-Fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H4FIN2 and a molecular weight of 262.03 . It is a solid substance and is typically stored at 2-8°C in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for 6-fluoro-3-iodo-1H-indazole is 1S/C7H4FIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
6-Fluoro-3-iodo-1H-indazole is a solid substance . It is typically stored at 2-8°C in a dark place under an inert atmosphere .Scientific Research Applications
Pharmacological Properties : Wasilewska et al. (2014) studied fluorinated analogues of marsanidine, including 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole. They found that fluorination of the indazole ring affected the binding affinity and selectivity to α2-adrenoceptor and I1 imidazoline binding sites. This suggests potential use in developing drugs with specific receptor targeting (Wasilewska et al., 2014).
Anticancer Activity : Ngo Xuan Hoang et al. (2022) designed and synthesized 6-substituted amino-1H-indazole derivatives, including compounds similar to 6-fluoro-3-iodo-1H-indazole, for antiproliferative activity against cancer cell lines. This highlights the potential of such compounds in cancer treatment (Ngo Xuan Hoang et al., 2022).
Antimicrobial Enzyme Inhibition : Köksal and Alım (2018) investigated the inhibitory effects of various indazoles, including 6-fluoro-1H-indazole, on lactoperoxidase (LPO), an enzyme with antimicrobial properties. This suggests a potential application in regulating antimicrobial enzyme activity (Köksal & Alım, 2018).
Synthesis of Antimicrobial Agents : Abdel-Wahab, Mohamed, and Awad (2014) synthesized 3-(4-fluorophenyl)-benzo[g]indazoles derivatives, closely related to 6-fluoro-3-iodo-1H-indazole, demonstrating antimicrobial activity. This highlights the role of fluorinated indazoles in developing new antimicrobial agents (Abdel-Wahab, Mohamed, & Awad, 2014).
Antitumor Activity : Hao et al. (2017) explored the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound structurally related to 6-fluoro-3-iodo-1H-indazole, and its inhibitory effects on cancer cell proliferation (Hao et al., 2017).
Supramolecular Structure Studies : Teichert et al. (2007) studied the crystal structure of fluorinated indazoles, providing insights into how the substitution of a hydrogen atom with a fluorine atom affects the supramolecular structure of NH-indazoles, which is essential for understanding the behavior of such compounds in various applications (Teichert et al., 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
6-fluoro-3-iodo-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBQTDGAUHVRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646274 | |
Record name | 6-Fluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-iodo-1H-indazole | |
CAS RN |
885522-07-6 | |
Record name | 6-Fluoro-3-iodo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885522-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-3-iodo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.